Anantin (linear sequence) Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

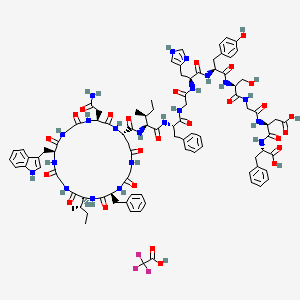

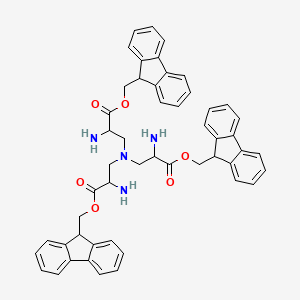

Anantin (linear sequence) Trifluoroacetate is a decapeptide, a type of protein that is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . It has a linear sequence and is often used for pharmaceutical testing . The sequence of this peptide is H-Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe-OH trifluoroacetate salt .

Molecular Structure Analysis

This compound is a lasso peptide, a class of ribosomally synthesized and posttranslationally modified peptides (RiPPs). Lasso peptides possess remarkable thermal and proteolytic stability and various biological activities . The molecular structure of this compound is complex, with a linear sequence of amino acids that form a unique lasso structure .Aplicaciones Científicas De Investigación

Enhancing Mass Spectrometry Sensitivity

Trifluoroacetic acid (TFA), commonly used in liquid chromatography and mass spectrometry (LC/MS), demonstrates improved separation efficiency and lowered detection limits when combined with supercharging agents. This combination effectively rescues ionization suppression typically observed with TFA, showcasing its utility in enhancing the sensitivity of LC/MS for peptides and proteins (Nshanian et al., 2017).

Facilitating Organic Synthesis

TFA has been pivotal in various chemical transformations, including rearrangements, deprotections, oxidations, reductions, and hydroarylations. Its role as a solvent, catalyst, and reagent in organic synthesis highlights its versatility and importance in facilitating diverse chemical reactions, contributing significantly to pharmaceutical and agrochemical research (López & Salazar, 2013).

Advancements in Nanotechnology

The development of water-dispersible, ligand-free, upconverting lanthanide-doped nanoparticles through the thermal decomposition of metal trifluoroacetates marks a significant advancement in nanotechnology. This method not only simplifies the production process but also enhances the luminescence properties of the nanoparticles, opening new avenues in biofunctionalization and drug delivery applications (Bogdan et al., 2011).

Photocatalytic Activity Enhancement

Research indicates that trifluoroacetic acid plays a crucial role in enhancing the photocatalytic activity of F-doped TiO2. Its use in the synthesis process significantly alters the material's morphology, crystal structure, and surface chemical state, leading to improved photocatalytic performance. This underscores the potential of TFA in the development of more efficient photocatalytic materials for environmental remediation (Samsudin et al., 2016).

Environmental Applications

The oxidative destruction of perfluorooctane sulfonate using boron-doped diamond film electrodes demonstrates TFA's environmental application. This process results in the breakdown of persistent pollutants into less harmful compounds, such as sulfate, fluoride, and trifluoroacetic acid, highlighting the potential of TFA-based techniques in water treatment and pollution control (Carter & Farrell, 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(5S,8S,14S,20S,23S)-20-(2-amino-2-oxoethyl)-5-benzyl-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H111N21O24.C2HF3O2/c1-5-48(3)77-88(132)98-45-75(120)101-62(34-54-39-93-58-25-17-16-24-57(54)58)80(124)96-43-73(118)103-64(36-69(91)114)84(128)106-65(37-70(115)94-41-71(116)100-60(86(130)110-77)31-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-59(30-50-18-10-7-11-19-50)79(123)95-42-72(117)102-63(35-55-40-92-47-99-55)83(127)105-61(32-53-26-28-56(113)29-27-53)82(126)109-68(46-112)81(125)97-44-74(119)104-66(38-76(121)122)85(129)108-67(90(134)135)33-52-22-14-9-15-23-52;3-2(4,5)1(6)7/h7-29,39-40,47-49,59-68,77-78,93,112-113H,5-6,30-38,41-46H2,1-4H3,(H2,91,114)(H,92,99)(H,94,115)(H,95,123)(H,96,124)(H,97,125)(H,98,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,127)(H,106,128)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135);(H,6,7)/t48-,49-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,77-,78-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIYFVCHHKMKRL-IGDLCCEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H112F3N21O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1985.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1-[5,6-dihydro-5,6-d2-3-(trifluoromethyl)-1,2,4-triazolo[4,3-alpha]pyrazin-7(8H)-yl-5,6-d2]-4-(2,4,5-trifluorophenyl)-1-butanone,monohydrochloride](/img/structure/B1496279.png)

![2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol](/img/structure/B1496283.png)

![5-[3-[(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxychromenylium-2-yl]benzene-1,2,3-triol;chloride](/img/structure/B1496284.png)

![N-[6-[[2-(4-Aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B1496286.png)

![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B1496306.png)

![7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone](/img/structure/B1496313.png)